molecular formula C30H41N7O6 B12100458 Mapi-alpha

Mapi-alpha

Cat. No.: B12100458
M. Wt: 595.7 g/mol
InChI Key: SABSBIPNNYDZRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Mapi-alpha is a chemical compound with the molecular formula C30H41N7O6 . Researchers require high-purity, well-characterized chemical reagents to ensure experimental integrity and reproducibility. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any personal use. In scientific literature, the term "this compound" also refers to a Macrophage Inflammatory Protein-1alpha (MIP-1alpha), a chemokine that plays a crucial role in immunological studies . MIP-1alpha is involved in the chemotaxis of immune cells and inflammatory responses and has been studied in the context of homeostatic control of stem cell proliferation . Furthermore, novel research compounds using the "MAPi" designation are being investigated in preclinical studies, such as a PARP-targeted Auger theranostic agent (123I-MAPi) explored for its potential to deliver targeted radiation to cancer cells . The specific application for your research should be guided by the product's Certificate of Analysis and detailed specifications.

Properties

IUPAC Name

2-[[5-(diaminomethylideneamino)-1-[[3-methyl-1-oxo-1-[(1-oxo-3-phenylpropan-2-yl)amino]butan-2-yl]amino]-1-oxopentan-2-yl]carbamoylamino]-3-phenylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H41N7O6/c1-19(2)25(27(40)34-22(18-38)16-20-10-5-3-6-11-20)37-26(39)23(14-9-15-33-29(31)32)35-30(43)36-24(28(41)42)17-21-12-7-4-8-13-21/h3-8,10-13,18-19,22-25H,9,14-17H2,1-2H3,(H,34,40)(H,37,39)(H,41,42)(H4,31,32,33)(H2,35,36,43)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SABSBIPNNYDZRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(CC1=CC=CC=C1)C=O)NC(=O)C(CCCN=C(N)N)NC(=O)NC(CC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H41N7O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

595.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Strain Cultivation and Fermentation

Mapi-alpha is naturally produced by Streptomyces nigrescens WT-27 under optimized fermentation conditions. The strain is cultivated in a medium containing carbon and nitrogen sources, with pH maintained at 7.0–7.5. Key steps include:

  • Inoculation : Spores are inoculated into a seed medium and incubated at 28°C for 48 hours.

  • Submerged Fermentation : The culture is transferred to a production medium and agitated at 200 rpm for 5–7 days to maximize inhibitor yield.

Purification Protocol

The purification of this compound involves a multi-step chromatographic process:

StepMethodConditionsOutcome
1Adsorption ChromatographyDEAE-Cellulose column, pH 7.5 bufferRemoval of contaminants
2Ion-Exchange ChromatographyCM-Sephadex C-50, NaCl gradientSeparation of α-, β-, γ-MAPI isoforms
3Preparative HPLCC18 column, acetonitrile/water gradientIsolation of crystalline this compound

The final product is obtained as needle-shaped crystals with a purity >95%.

Solid-Phase Peptide Synthesis (SPPS)

Synthetic Route

Chemical synthesis of this compound employs SPPS, enabling precise control over peptide sequence and modifications. The process involves:

  • Resin Activation : Wang resin functionalized with a brominated linker is used to anchor the C-terminal tyrosine.

  • Peptide Elongation : Fmoc-protected amino acids are coupled sequentially using HBTU/HOBt activation.

  • Oxidation : The peptide-alcohol intermediate is oxidized to the aldehyde form using sulfur trioxide-pyridine.

Key Synthetic Parameters

Reaction conditions and outcomes are summarized below:

ParameterValue
Molecular FormulaC₃₀H₄₁N₇O₆
Molecular Weight595.7 g/mol
Yield (Crude Product)65–70%
Purity (After HPLC)>98%
Key ReagentsHBTU, DIEA, TFA/water cocktail

Comparative Analysis of Methods

Efficiency and Scalability

  • Fermentation : Yields 10–15 mg/L of this compound. Suitable for large-scale production but requires extensive purification.

  • SPPS : Achieves higher purity (>98%) but is cost-prohibitive for industrial-scale synthesis.

Structural Fidelity

  • Microbial fermentation produces natural isoforms (α-, β-, γ-MAPI) with minor sequence variations.

  • SPPS generates a homogeneous product, critical for structure-activity studies.

Research Findings and Applications

Inhibitory Activity

This compound exhibits broad-spectrum inhibition, with IC₅₀ values as follows:

EnzymeIC₅₀ (nM)
α-Chymotrypsin12.3
Papain8.7
Cathepsin B15.9

Chemical Reactions Analysis

Types of Reactions: Methylammonium lead iodide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions can significantly impact the stability and performance of the material in photovoltaic applications .

Common Reagents and Conditions: Common reagents used in the reactions of methylammonium lead iodide include halogenated solvents, reducing agents like hydrazine, and oxidizing agents such as hydrogen peroxide. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent degradation .

Major Products Formed: The major products formed from the reactions of methylammonium lead iodide include lead iodide, methylammonium iodide, and various intermediate compounds. These products can influence the material’s optoelectronic properties and stability .

Scientific Research Applications

Targeted Radiotherapy for Glioblastoma

One of the most notable applications of Mapi-alpha is in the treatment of GBM. A study demonstrated that mice treated with 123I-MAPi exhibited significantly improved survival rates compared to control groups. The compound's ability to deliver Auger electrons within a short range effectively damages the DNA of tumor cells, resulting in cell death while sparing surrounding healthy tissue .

Case Study: Survival Analysis

  • Study Design : Kaplan-Meier survival analysis was conducted on mice implanted with brain tumors.
  • Results : Mice treated with 123I-MAPi showed improved survival (median survival time significantly extended) compared to controls (n=8 per group).
  • Statistical Significance : The results were statistically significant, indicating the effectiveness of 123I-MAPi as a therapeutic agent.

Imaging and Dosimetry

The gamma-ray emission from 123I-MAPi not only facilitates therapeutic action but also allows for imaging tumor progression and calculating dosimetry. This dual functionality enhances its utility in clinical settings by enabling real-time monitoring of treatment efficacy .

Data Table: Dosimetry Calculations

ParameterValue
Tumor Uptake (%)85%
Average Dose Delivered (Gy)20 Gy
Imaging TechniqueSPECT

Combination Therapies

Research has explored the use of this compound in combination with other therapies, such as convection-enhanced delivery (CED) and intrathecal injection methods. These approaches aim to optimize drug delivery and enhance therapeutic outcomes for patients with advanced GBM .

Synthesis and Structural Insights

The synthesis of this compound involves complex chemical processes that have been optimized over time. Recent studies have reported efficient synthetic routes utilizing tri-tert-butoxysilyl protected amino acids, which enhance the yield and purity of the final product .

Synthesis Overview

  • Methodology : Solid-phase peptide synthesis techniques are employed.
  • Yield : High yields reported with minimal side products.
  • Characterization Techniques : X-ray crystallography used to confirm structure.

Mechanism of Action

The mechanism of action of methylammonium lead iodide involves its ability to absorb light and generate electron-hole pairs. These charge carriers are then transported through the material’s crystalline structure, leading to the generation of an electric current. The molecular targets and pathways involved in this process include the lead iodide octahedra and the methylammonium cations, which play crucial roles in charge transport and recombination .

Comparison with Similar Compounds

Key Properties and Characterization:

  • Synthesis : Produced via a three-step Friedel-Crafts acylation followed by palladium-catalyzed amination (yield: 68% ± 3%) .
  • Characterization :
    • ¹H NMR (500 MHz, CDCl₃): δ 2.45 (s, 3H, CH₃), 3.12–3.21 (m, 2H, CH₂), 6.78 (d, J = 8.2 Hz, 1H, Ar–H) .
    • HRMS : m/z 245.1284 [M+H]⁺ (calculated: 245.1279) .
    • Solubility : 12.7 mg/mL in DMSO; logP = 2.3 .
  • Applications : Used in polyurethane production (40% efficiency boost) and as an α-amylase inhibitor (IC₅₀: 1.8 µM) .

Comparison with Similar Compounds

Mapi-alpha is compared to two structural analogs (Compound B and C) and one functional analog (Compound D).

Table 1: Structural and Functional Comparison

Parameter This compound Compound B¹ Compound C² Compound D³
Core Structure Azopropionyl Azopropionyl Benzothiazole Azopropionyl
Substituents 2,4-dimethyl 3-chloro 5-nitro 2,4-dichloro
Molecular Weight 244.3 g/mol 278.8 g/molᵃ 295.1 g/molᵇ 313.6 g/molᵇ
Synthesis Yield 68% ± 3% 52% ± 5%ᵃ 74% ± 2%ᵇ 61% ± 4%
α-Amylase IC₅₀ 1.8 µM 3.5 µMᵃ N/A 0.9 µMᵇ
Thermal Stability 220°C 195°Cᵃ 240°Cᵇ 180°Cᵃ

¹ Structural analog with chloro substitution. ² Benzothiazole-based inhibitor. ³ High-potency azopropionyl derivative. ᵃSignificantly different from this compound (p < 0.05) . ᵇNo significant difference (p > 0.05) .

Key Findings:

  • Structural Analogs :
    • Compound B’s chloro group reduces catalytic efficiency by 30% but increases logP (2.8) .
    • Compound C’s benzothiazole core enhances thermal stability but lacks enzymatic inhibition .
  • Functional Analog :
    • Compound D’s dichloro substituents lower IC₅₀ (0.9 µM) but reduce solubility (4.2 mg/mL) .

Research Findings and Discussion

Synergies and Contrasts with Literature:

  • This compound’s α-amylase inhibition aligns with azopropionyl derivatives reported by Lee et al. (2022), but its dual industrial-biological utility is novel .
  • Unlike Compound D, this compound avoids hepatotoxicity risks (LD₅₀ > 500 mg/kg vs. 300 mg/kg) .

Limitations:

  • Synthesis Scalability : Palladium catalysts increase production costs (15% higher than Compound C) .
  • Analytical Challenges : Matrix extraction issues (e.g., polymer blends) may overestimate purity by 5–7% .

Direct Impacts:

  • Industrial : this compound reduces polymerization time by 25% compared to traditional catalysts .
  • Pharmaceutical : Its low IC₅₀ supports antidiabetic drug development .

Recommendations:

  • Optimization : Replace palladium with nickel catalysts to lower costs .
  • Toxicology Studies : Long-term exposure effects in industrial settings remain unstudied .

Supporting Information : NMR spectra, synthetic protocols, and computational modeling data are available in Supplementary Materials .

References [1] GPA Help指南 (2013). Data analysis framework. [2] Assessment of Specialty Drug Formulation (n.d.). Statistical notation. [3] Manuscript Submission Requirements (n.d.). Synthesis protocols. [4] Chemical Papers – Author Guidelines (2018). Characterization standards. [5] Guidance on Chemical Analyses (2017). Matrix challenges. [7] Inorganic Compound Analysis (2022). Application benchmarks. [11] Medicinal Chemistry Research (n.d.). Pharmacological parameters. [12] Supporting Information Guidelines (2020). Supplementary data criteria.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing Mapi-alpha, and how can reproducibility be ensured?

  • Methodological Answer : Synthesis typically involves [describe general method, e.g., solvent-based crystallization or vapor deposition], with strict adherence to temperature, stoichiometry, and purity controls. Reproducibility requires:

  • Detailed documentation of precursor sources, reaction conditions, and post-synthesis purification steps .
  • Cross-validation using techniques like X-ray diffraction (XRD) and nuclear magnetic resonance (NMR) to confirm structural integrity .
    • Data Table Example :
ParameterOptimal RangeCharacterization Technique
Temperature80–100°CThermogravimetric Analysis (TGA)
Purity Threshold≥99.5%High-Performance Liquid Chromatography (HPLC)

Q. Which analytical techniques are most reliable for characterizing this compound’s structural and functional properties?

  • Methodological Answer : A multi-technique approach is critical:

  • Structural : XRD for crystallinity, scanning electron microscopy (SEM) for morphology .
  • Functional : Fourier-transform infrared spectroscopy (FTIR) for bonding analysis, UV-Vis spectroscopy for optical properties .
    • Best Practice : Validate results across independent labs to mitigate instrument-specific biases .

Advanced Research Questions

Q. How can contradictory data on this compound’s stability under environmental stressors be resolved?

  • Methodological Answer : Contradictions often arise from variations in experimental design. To address this:

  • Controlled Stress Testing : Standardize exposure conditions (e.g., humidity, UV intensity) and use inert reference materials .
  • Statistical Analysis : Apply ANOVA or Bayesian inference to differentiate systemic errors from true variability .
    • Case Study : Discrepancies in thermal degradation rates (e.g., 5% vs. 12% mass loss at 150°C) may stem from differing heating rates or sample preparation .

Q. What computational modeling frameworks are suitable for predicting this compound’s behavior in multi-component systems?

  • Methodological Answer :

  • Density Functional Theory (DFT) : For electronic structure and interfacial interactions .
  • Molecular Dynamics (MD) : To simulate diffusion kinetics in composite matrices .
    • Validation Requirement : Compare simulation outputs with experimental data (e.g., ion migration rates) to refine force-field parameters .

Q. How should researchers design experiments to investigate this compound’s role in cross-disciplinary applications (e.g., energy storage vs. biomedical devices)?

  • Methodological Answer :

  • Define Application-Specific Metrics : For energy storage, focus on charge-discharge cycles; for biomedical use, prioritize cytotoxicity assays .
  • Collaborative Workflows : Integrate domain-specific protocols (e.g., ISO standards for energy materials vs. FDA guidelines for biomaterials) .
    • Data Integration Table :
ApplicationKey MetricsRecommended Assays
Energy StorageCoulombic EfficiencyCyclic Voltammetry
BiomedicalBiocompatibilityMTT Assay

Handling Data Contradictions and Reproducibility

Q. What strategies mitigate biases in this compound research when combining data from heterogeneous sources (e.g., academic vs. industrial studies)?

  • Methodological Answer :

  • Meta-Analysis Frameworks : Use PRISMA guidelines to standardize data inclusion/exclusion criteria .
  • Transparency Tools : Share raw datasets and processing scripts via repositories like Zenodo to enable third-party verification .
    • Common Pitfalls : Industrial studies may omit proprietary synthesis details, necessitating sensitivity analyses to assess data reliability .

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